molecular formula C14H9N3OS B5761147 (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile

(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile

Cat. No. B5761147
M. Wt: 267.31 g/mol
InChI Key: RMYIOTOHVXSDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound belongs to the family of thieno[2,3-d]pyrimidine derivatives, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit significant biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and bacteria. Furthermore, this compound has been shown to induce apoptosis in cancer cells, which could potentially lead to the development of new anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile is its potential use in the development of new drugs for the treatment of cancer and bacterial infections. However, the compound has some limitations for lab experiments. For example, the synthesis of this compound is challenging, and the yield of the reaction is relatively low. Additionally, the mechanism of action of the compound is not fully understood, which makes it difficult to optimize its activity.

Future Directions

There are several future directions for the research on (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile. One of the most promising areas of research is the development of new anticancer drugs based on the structure of the compound. Additionally, the compound could be further investigated for its potential use in the development of new antibiotics. Furthermore, the luminescence properties of this compound could be explored for its potential use in OLEDs. Finally, the mechanism of action of the compound could be further elucidated to optimize its activity and develop more potent derivatives.

Synthesis Methods

The synthesis of (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile has been reported in the literature. One of the most common methods involves the reaction of 2-aminothiophene-3-carboxylic acid with phenylglyoxylic acid in the presence of phosphorus oxychloride, followed by the reaction with acetonitrile. The yield of this reaction is reported to be around 50-60%.

Scientific Research Applications

(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant activity against various cancer cell lines, including breast, colon, and lung cancer. The compound has also been shown to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli. Furthermore, this compound has been investigated for its potential use in organic light-emitting diodes (OLEDs) due to its high electron mobility and luminescence properties.

properties

IUPAC Name

2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3OS/c15-6-7-17-9-16-13-11(14(17)18)8-12(19-13)10-4-2-1-3-5-10/h1-5,8-9H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYIOTOHVXSDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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